Benzonitrile, 3-(4-ethoxybenzylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethoxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . It is also known by other names such as p-Ethoxybenzylidene p-cyanoaniline and 4’-Ethoxybenzylidene-4-cyanoaniline . This compound is characterized by the presence of an ethoxy group attached to a benzylideneamino group, which is further connected to a benzonitrile moiety.
Vorbereitungsmethoden
The synthesis of 3-[(4-ethoxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-aminobenzonitrile . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3-[(4-ethoxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-[(4-ethoxybenzylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[(4-ethoxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[(4-ethoxybenzylidene)amino]benzonitrile can be compared with similar compounds such as:
4-[(E)-(4-Ethoxybenzylidene)amino]benzonitrile: This compound has a similar structure but may exhibit different chemical and biological properties.
3-{(E)-[4-(Benzyloxy)benzylidene]amino}benzonitrile: Another structurally related compound with potential variations in reactivity and applications
Eigenschaften
Molekularformel |
C16H14N2O |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-[(4-ethoxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C16H14N2O/c1-2-19-16-8-6-13(7-9-16)12-18-15-5-3-4-14(10-15)11-17/h3-10,12H,2H2,1H3 |
InChI-Schlüssel |
YASXJJMSHJKBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.